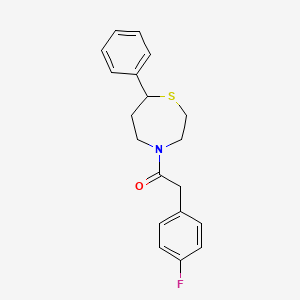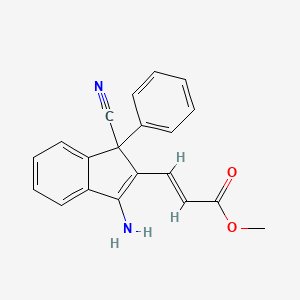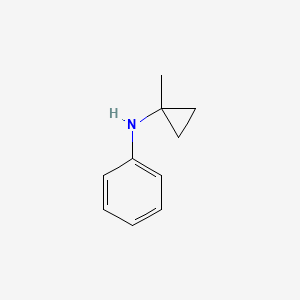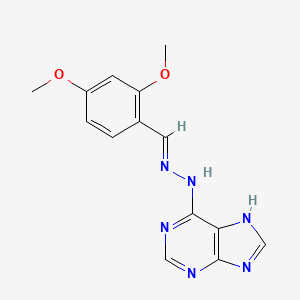
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as FPTP, is a chemical compound that has been the subject of scientific research in recent years. This compound has been synthesized using various methods and has shown potential as a research tool in the field of neuroscience.
Applications De Recherche Scientifique
Enantioselective Synthesis and Bioreduction
Enantioselective synthesis techniques have been developed for intermediates related to "2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone," showcasing their role in producing optically active compounds. For instance, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells highlights the potential for biocatalysis in organic synthesis, offering a pathway to optically pure alcohols with applications in medicinal chemistry and drug development (ChemChemTech, 2022).
Crystallography and Molecular Structure
Crystallographic studies of related compounds reveal insights into their molecular structures, contributing to the understanding of their physical and chemical properties. For example, the structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone was elucidated, showing the planarity of certain groups and their interactions, which are crucial for designing molecules with desired properties (Acta Crystallographica Section E: Structure Reports Online, 2012).
Nanotechnology and Material Science
The synthesis of hydride-rich silver nanoclusters co-protected by phosphines, including tris(4-fluorophenyl)phosphine, introduces a novel family of atomically precise metal nanoclusters. These findings have implications for the development of materials with potential applications in catalysis, electronics, and photonics (Journal of the American Chemical Society, 2016).
Pharmacological Research
Investigations into the antimicrobial and antifungal activities of Schiff bases derived from related fluorophenyl compounds underscore their importance in the development of new therapeutic agents. For instance, the synthesis and evaluation of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have demonstrated significant antimicrobial properties, highlighting their potential as leads for drug discovery (Heliyon, 2019).
Organic Synthesis and Chemical Reactions
Research on the synthesis and properties of compounds containing the 4-fluorophenyl motif, such as the efficient synthesis of NK(1) receptor antagonist aprepitant, exemplifies the critical role of these compounds in synthetic organic chemistry and drug synthesis. The described methodologies illustrate the versatility of fluorophenyl compounds in enabling complex chemical transformations (Journal of the American Chemical Society, 2003).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)14-19(22)21-11-10-18(23-13-12-21)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQBIMHWIXKNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Triazol-2-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2555671.png)

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)


![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)



![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)